N-ethyl-2-(methylamino)ethane-1-sulfonamide
CAS No.:
Cat. No.: VC17720884
Molecular Formula: C5H14N2O2S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14N2O2S |
|---|---|
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | N-ethyl-2-(methylamino)ethanesulfonamide |
| Standard InChI | InChI=1S/C5H14N2O2S/c1-3-7-10(8,9)5-4-6-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | ZSXXJRLWJLQWLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)CCNC |
Introduction
Chemical Identity and Structural Characterization
N-Ethyl-2-(methylamino)ethane-1-sulfonamide, systematically named N-ethyl-2-(methylamino)ethanesulfonamide, belongs to the sulfonamide class, renowned for their sulfonyl group () bridging two amine groups. Key identifiers include:
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IUPAC Name: N-ethyl-2-(methylamino)ethanesulfonamide
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SMILES:
CCNS(=O)(=O)CCNC -
InChIKey:
ZSXXJRLWJLQWLQ-UHFFFAOYSA-N -
PubChem CID: 61547300
The compound’s structure features a central ethanesulfonamide chain with an ethyl group () attached to the sulfonamide nitrogen and a methylamino group () on the adjacent carbon. This arrangement confers polarity and hydrogen-bonding capacity, critical for interactions in biological systems.
Synthesis and Manufacturing
The synthesis of N-ethyl-2-(methylamino)ethane-1-sulfonamide typically involves nucleophilic substitution reactions. A common pathway includes the reaction of ethanesulfonyl chloride with N-ethylmethylamine under controlled conditions:
This exothermic reaction requires inert solvents (e.g., dichloromethane) and temperatures below 25°C to prevent side reactions. Post-synthesis purification employs recrystallization or column chromatography, yielding high-purity product (>95%).
Physicochemical Properties
Experimental and computed properties of N-ethyl-2-(methylamino)ethane-1-sulfonamide include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 166.24 g/mol | PubChem |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | Computational |
| Boiling Point | 285 ± 35 °C (Predicted) | OSIRIS Property |
| LogP (Partition Coefficient) | 0.72 | Molinspiration |
| Solubility | Moderate in DMSO, Methanol | Experimental Data |
The compound’s moderate solubility in polar aprotic solvents aligns with its sulfonamide hydrophilicity and alkyl chain lipophilicity, making it suitable for formulation in drug delivery systems.
Applications in Drug Development and Chemical Biology
Lead Compound Optimization
The compound’s modular structure allows side-chain modifications to improve pharmacokinetics. For example, introducing halogen atoms or heterocycles could enhance blood-brain barrier penetration or metabolic stability.
Chemical Probes
In chemical biology, N-ethyl-2-(methylamino)ethane-1-sulfonamide serves as a probe to study sulfonamide-protein interactions. Labeled derivatives (e.g., fluorescent tags) enable visualization of target engagement in cellular assays.
Comparative Analysis with Related Sulfonamides
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-Ethyl-2-(methylamino) | α-Glucosidase | –8.2 (Predicted) | |
| S3 (Thiobarbituric acid) | SARS-CoV-2 M | –11.65 | |
| Naratriptan Intermediate | Serotonin Receptor | N/A |
Recent Research Advancements
In Silico ADMET Profiling
Computational models predict favorable absorption and low toxicity for N-ethyl-2-(methylamino)ethane-1-sulfonamide:
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Absorption: Caco-2 permeability = 12.5 × 10⁻⁶ cm/s (High)
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Metabolism: CYP450 3A4 substrate (Moderate)
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Toxicity: Ames test negative (Non-mutagenic)
Structural-Activity Relationship (SAR) Studies
Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) increased α-glucosidase inhibition by 40%, highlighting steric effects on enzyme binding.
Patent Landscape
As of 2025, three patents disclose derivatives of this compound for metabolic disorder treatment, underscoring its commercial potential.
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